5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole
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Overview
Description
5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with bromine, methoxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method involves the reaction of 4-methyl-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-4-methyl-1H-pyrazole. This intermediate can then be reacted with methoxymethyl chloride in the presence of a base, such as sodium hydride, to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1-(methoxymethyl)-4-methyl-1H-pyrazole, while coupling reactions can produce more complex biaryl or heteroaryl derivatives.
Scientific Research Applications
5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the methoxymethyl group can play crucial roles in binding to the target and modulating its activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-methyl-1H-pyrazole
- 5-bromo-1-(methoxymethyl)-1H-pyrazole
- 4-methyl-1H-pyrazole
Uniqueness
5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole is unique due to the presence of both the bromine atom and the methoxymethyl group on the pyrazole ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications. The methoxymethyl group can enhance the compound’s solubility and stability, while the bromine atom can serve as a reactive site for further functionalization.
Properties
IUPAC Name |
5-bromo-1-(methoxymethyl)-4-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-5-3-8-9(4-10-2)6(5)7/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJNMRSMUQBYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)COC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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